molecular formula C24H27NO4S B11417534 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11417534
M. Wt: 425.5 g/mol
InChI Key: UXRHFNQOGOGKHE-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, also known by its systematic IUPAC name, is a complex organic compound. Let’s break down its structure:

    N-benzyl: Indicates the presence of a benzyl group (C₆H₅CH₂-) attached to a nitrogen atom.

    N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with an oxidized sulfur atom (sulfone group) at position 1.

    2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: Describes an acetamide group (CH₃CONH-) attached to a benzofuran ring at position 5, with an isopropyl (propan-2-yl) substituent.

Preparation Methods

The synthesis of this compound involves several steps

    Step 1: Synthesize the benzofuran ring by cyclization of an appropriate precursor.

    Step 2: Introduce the tetrahydrothiophene ring via a suitable reaction (e.g., thiol oxidation).

    Step 3: Attach the benzyl group and acetamide moiety.

For industrial production, researchers would optimize these steps for yield, scalability, and safety.

Chemical Reactions Analysis

    Oxidation: The sulfone group can undergo oxidation reactions (e.g., using peracids) to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfone group can yield the corresponding thioether.

    Substitution: The benzyl group can participate in nucleophilic aromatic substitution reactions.

    Common Reagents: Oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).

    Major Products: Sulfoxides, thioethers, and substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic methodologies.

    Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, ligands).

    Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).

    Industry: Evaluate its use in materials science (e.g., polymers, catalysts).

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

    Similar Compounds:

Properties

Molecular Formula

C24H27NO4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C24H27NO4S/c1-17(2)19-8-9-23-22(12-19)20(15-29-23)13-24(26)25(14-18-6-4-3-5-7-18)21-10-11-30(27,28)16-21/h3-9,12,15,17,21H,10-11,13-14,16H2,1-2H3

InChI Key

UXRHFNQOGOGKHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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